molecular formula C12H16O3 B8343566 5-(Methoxymethoxy)-4-methyl-chromane

5-(Methoxymethoxy)-4-methyl-chromane

Cat. No.: B8343566
M. Wt: 208.25 g/mol
InChI Key: PIYXXJXPHYGNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethoxy)-4-methyl-chromane is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-(methoxymethoxy)-4-methyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C12H16O3/c1-9-6-7-14-10-4-3-5-11(12(9)10)15-8-13-2/h3-5,9H,6-8H2,1-2H3

InChI Key

PIYXXJXPHYGNCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2=C1C(=CC=C2)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL round-bottomed flask 2-(3-hydroxy-1-methyl-propyl)-3-(methoxymethoxy)phenol (56.3 mg, 0.249 mmol) was dissolved in Tetrahydrofuran (THF) to give a colourless solution. Triphenylphosphine (59.4 mg, 0.226 mmol) was added and the reaction mixture was stirred until complete solubilization of triphenylphosphine. DIAD (45.8 mg, 0.226 mmol) was added and the reaction mixture was stirred. Additional Triphenylphosphine (59.4 mg, 0.226 mmol) and DIAD (45.8 mg, 0.226 mmol) were added. The reaction mixture evaporated in vacuo and the residue was purified by flash chromatography (Biotage SP1) on silica gel using a 10 g SNAP silica cartridge as column and cyclohexane/ethyl acetate 10:1 as eluents affording the title compound (50.3 mg) as colorless oil.
Name
2-(3-hydroxy-1-methyl-propyl)-3-(methoxymethoxy)phenol
Quantity
56.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
59.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
45.8 mg
Type
reactant
Reaction Step Four
Quantity
59.4 mg
Type
reactant
Reaction Step Five
Name
Quantity
45.8 mg
Type
reactant
Reaction Step Five

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